molecular formula C11H11FO B583223 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one CAS No. 952722-64-4

1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one

Cat. No.: B583223
CAS No.: 952722-64-4
M. Wt: 178.206
InChI Key: XYLIJFPNHKJLCB-UHFFFAOYSA-N
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Description

A cyclopropyl ethanone derivative, used in the preparation of m-Fluoro Prasugrel.

Biological Activity

1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one (CAS Number: 952722-64-4) is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features. The presence of a cyclopropyl group and a fluorinated phenyl ring suggests potential interactions with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H11FO. The compound features:

  • Cyclopropyl Group : A three-membered carbon ring that contributes to the compound's reactivity.
  • Fluorophenyl Substituent : The fluorine atom at the meta position influences the electronic properties and biological interactions.

The mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Receptor Binding : Potential interaction with neurotransmitter receptors, influencing pathways related to mood and anxiety disorders.
  • Enzyme Modulation : Possible inhibition or activation of specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological properties:

  • Antidepressant Activity : Preliminary studies suggest that compounds with similar structures can modulate neurotransmitter systems linked to mood regulation.
  • Anticancer Potential : Some analogs have shown cytotoxic effects against various cancer cell lines, indicating possible applications in oncology.

Case Studies

  • Neuropharmacology : A study explored the effects of cyclopropyl-containing compounds on serotonin receptors, revealing significant binding affinities that could translate into antidepressant-like effects in animal models.
  • Cytotoxicity : Research on structurally similar compounds demonstrated IC50 values indicating effective inhibition of cell proliferation in cancer cell lines such as HT29 and Jurkat, suggesting that this compound could possess similar anticancer properties.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesBiological Activity
This compoundCyclopropyl group, meta fluorinePotential antidepressant and anticancer activity
1-Cyclopropyl-2-(4-fluorophenyl)ethan-1-oneCyclopropyl group, para fluorineVariations in receptor binding profiles
2-(3-fluorophenyl)ethan-1-oneLacks cyclopropyl groupDifferent pharmacological profile

Properties

IUPAC Name

1-cyclopropyl-2-(3-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO/c12-10-3-1-2-8(6-10)7-11(13)9-4-5-9/h1-3,6,9H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLIJFPNHKJLCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653563
Record name 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952722-64-4
Record name 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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